3-(2-Cyclohexenyl)pyridine
Overview
Description
3-(2-Cyclohexenyl)pyridine is an organic compound with the molecular formula C11H13N. It is a nitrogen-containing heterocycle, specifically a pyridine derivative, where a cyclohexenyl group is attached to the third position of the pyridine ring.
Mechanism of Action
Target of Action
This compound is a building block in organic synthesis , but its specific biological targets remain unclear. More research is needed to identify the primary targets and their roles.
Mode of Action
It’s known that pyridine derivatives can interact with various biological targets . The specific interactions of 3-(2-Cyclohexenyl)pyridine with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Pyrimidine metabolism is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental functions
Pharmacokinetics
Protodeboronation of alkyl boronic esters has been reported, which could potentially influence the bioavailability of compounds like this compound . .
Result of Action
As a building block in organic synthesis , it’s likely to be involved in the formation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexenyl)pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexenyl bromide with pyridine in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Cyclohexenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexenyl group to a cyclohexyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, halogenating agents.
Major Products Formed:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Cyclohexylpyridine.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3-(2-Cyclohexenyl)pyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Pyridine: The parent compound, simpler in structure but less versatile in terms of functionalization.
Cyclohexylpyridine: A reduced form where the cyclohexenyl group is fully saturated.
Halogenated Pyridines: Compounds where halogen atoms are substituted on the pyridine ring, offering different reactivity and applications
Uniqueness: 3-(2-Cyclohexenyl)pyridine stands out due to the presence of the cyclohexenyl group, which introduces additional reactivity and potential for functionalization compared to simpler pyridine derivatives. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-cyclohex-2-en-1-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h2,4-5,7-10H,1,3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNKHDBVZOCVGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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